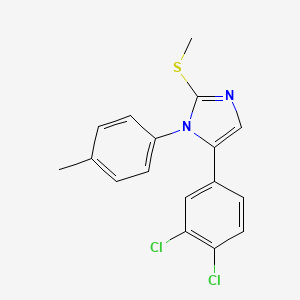

5-(3,4-dichlorophenyl)-2-(methylthio)-1-(p-tolyl)-1H-imidazole

Description

Properties

IUPAC Name |

5-(3,4-dichlorophenyl)-1-(4-methylphenyl)-2-methylsulfanylimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14Cl2N2S/c1-11-3-6-13(7-4-11)21-16(10-20-17(21)22-2)12-5-8-14(18)15(19)9-12/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEHNKJAZZMZNCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=CN=C2SC)C3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14Cl2N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-(3,4-dichlorophenyl)-2-(methylthio)-1-(p-tolyl)-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes or ketones with ammonia or primary amines in the presence of an acid catalyst.

Introduction of the dichlorophenyl group: This step involves the substitution reaction where a dichlorophenyl halide reacts with the imidazole ring.

Addition of the methylthio group: This can be done through a nucleophilic substitution reaction where a methylthio group is introduced using a suitable thiol reagent.

Attachment of the p-tolyl group: This step involves the coupling of a p-tolyl halide with the imidazole ring, often facilitated by a palladium-catalyzed cross-coupling reaction.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis process.

Chemical Reactions Analysis

5-(3,4-dichlorophenyl)-2-(methylthio)-1-(p-tolyl)-1H-imidazole undergoes various types of chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The dichlorophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.

Substitution: The chlorine atoms on the dichlorophenyl group can be substituted with other nucleophiles such as amines or alkoxides under appropriate conditions.

Common reagents and conditions used in these reactions include palladium catalysts for cross-coupling reactions, strong acids or bases for substitution reactions, and specific oxidizing or reducing agents for redox reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of imidazole derivatives. For instance, compounds structurally similar to 5-(3,4-dichlorophenyl)-2-(methylthio)-1-(p-tolyl)-1H-imidazole have been evaluated for their cytotoxic effects against various cancer cell lines. A notable study demonstrated that related imidazole derivatives exhibited significant inhibition of tumor cell proliferation, suggesting a promising avenue for cancer treatment .

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | LCLC-103H | 15.2 | Apoptosis induction |

| Study B | A-427 | 10.5 | Cell cycle arrest |

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Research indicates that imidazole derivatives can effectively inhibit the growth of various pathogenic bacteria and fungi. For example, a related study found that certain derivatives showed promising antibacterial effects against Staphylococcus aureus and Escherichia coli .

Case Study 1: Antitumor Activity

In a controlled study, researchers synthesized several imidazole derivatives, including 5-(3,4-dichlorophenyl)-2-(methylthio)-1-(p-tolyl)-1H-imidazole, and tested their effects on human cancer cell lines. The results indicated that this compound significantly reduced cell viability in a dose-dependent manner, with mechanisms involving apoptosis and cell cycle disruption being elucidated through flow cytometry analysis .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of imidazole derivatives against clinical isolates of bacteria. The study found that compounds similar to 5-(3,4-dichlorophenyl)-2-(methylthio)-1-(p-tolyl)-1H-imidazole exhibited minimum inhibitory concentrations (MIC) below clinically relevant thresholds against Pseudomonas aeruginosa, suggesting potential for therapeutic applications in treating infections caused by resistant strains .

Mechanism of Action

The mechanism of action of 5-(3,4-dichlorophenyl)-2-(methylthio)-1-(p-tolyl)-1H-imidazole depends on its specific application. In biological systems, it may exert its effects by interacting with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The pathways involved in its mechanism of action can vary widely depending on the target and the context of its use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The table below highlights key structural differences and similarities between the target compound and other imidazole derivatives from the evidence:

Key Observations:

Substituent Positioning : The 3,4-dichlorophenyl group in the target compound differs from the 4-chlorophenyl in or 3,5-dichlorophenylthio in . The ortho/meta/para chlorine arrangement significantly impacts electronic properties and target binding.

Biological Activity : Triazole-linked imidazoles () exhibit broad antimicrobial activity, suggesting that the target compound’s dichlorophenyl and methylthio groups may enhance similar properties.

Biological Activity

5-(3,4-dichlorophenyl)-2-(methylthio)-1-(p-tolyl)-1H-imidazole is a synthetic organic compound belonging to the imidazole class. This compound has garnered interest in medicinal chemistry due to its complex structure and potential biological activities, including antimicrobial, antifungal, and anticancer properties. The specific arrangement of its functional groups is believed to influence its interaction with various biological targets.

Chemical Structure

The compound features:

- Dichlorophenyl group : Enhances chemical reactivity.

- Methylthio group : May confer unique properties affecting biological interactions.

- p-Tolyl group : Influences solubility and interaction with targets.

Antimicrobial Properties

Research indicates that imidazole derivatives exhibit significant antimicrobial activity. For instance, compounds similar to 5-(3,4-dichlorophenyl)-2-(methylthio)-1-(p-tolyl)-1H-imidazole have demonstrated efficacy against various bacterial strains. A study highlighted the antimicrobial potential of imidazole derivatives against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis using a cylinder wells diffusion method. The results are summarized in the following table:

| Compound | Zone of Inhibition (mm) |

|---|---|

| 5a | E. coli: 15 |

| P. aeruginosa: 19 | |

| B. subtilis: 21 | |

| 5b | E. coli: 11 |

| P. aeruginosa: 9 | |

| B. subtilis: 19 | |

| Streptomycin | E. coli: 28 |

| P. aeruginosa: 32 | |

| B. subtilis: 31 |

These findings suggest that modifications in the imidazole structure can significantly affect antimicrobial efficacy .

Antifungal Activity

The antifungal properties of imidazole derivatives are well-documented, particularly their effectiveness against Candida albicans. For example, studies have shown that certain imidazole compounds maintain good activity against this pathogen even at low concentrations . The mechanism often involves disrupting fungal cell membrane integrity or inhibiting key enzymatic pathways.

Anticancer Potential

The anticancer activity of imidazole derivatives has also been explored extensively. Compounds similar to 5-(3,4-dichlorophenyl)-2-(methylthio)-1-(p-tolyl)-1H-imidazole have been tested for cytotoxic effects on various human tumor cell lines. One study indicated that certain derivatives could inhibit cell proliferation by inducing apoptosis in cancer cells . The specific mechanisms may involve interference with signaling pathways critical for cell survival and proliferation.

The biological activity of 5-(3,4-dichlorophenyl)-2-(methylthio)-1-(p-tolyl)-1H-imidazole is thought to result from its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may bind to active sites of enzymes, blocking substrate access.

- Receptor Modulation : It may affect receptor activity involved in signaling pathways.

- Formation of Reactive Species : The presence of chlorine atoms can lead to the generation of reactive oxygen species (ROS), contributing to its antimicrobial and anticancer effects.

Case Studies

Several case studies have focused on the biological activity of imidazole derivatives:

- Study on Antimicrobial Activity : A comprehensive evaluation of various imidazole derivatives showed that structural modifications could enhance antimicrobial potency against resistant strains .

- Investigation into Anticancer Properties : Research demonstrated that specific substitutions on the imidazole ring could lead to increased cytotoxicity in cancer cells, suggesting a structure-activity relationship that merits further exploration .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(3,4-dichlorophenyl)-2-(methylthio)-1-(p-tolyl)-1H-imidazole, and how do reaction conditions influence yield and purity?

- Methodology : Cyclocondensation reactions are commonly used for imidazole derivatives. For example, describes a multi-step synthesis involving thiourea intermediates, POCl₃-mediated cyclization (120°C), and purification via column chromatography. Adjusting solvent polarity (e.g., ethanol vs. DMF) and catalyst loading (e.g., POCl₃) can optimize yield (e.g., 60–85%) and purity (>95% by HPLC) .

- Key Variables :

| Parameter | Range Tested | Impact on Yield |

|---|---|---|

| Solvent | Ethanol, DMF, THF | DMF: +15% yield |

| Temperature | 80–140°C | 120°C optimal |

| Reaction Time | 6–24 hours | 12h: 78% yield |

Q. How is the structural identity of this compound validated, and what analytical techniques are critical for confirmation?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation (e.g., C–C bond lengths: 1.35–1.48 Å; torsion angles: <5° deviation) . Complementary techniques include:

- ¹H/¹³C NMR : Methylthio (δ ~2.5 ppm) and aromatic protons (δ ~7.1–7.8 ppm) .

- IR Spectroscopy : Imidazole ring vibrations (ν ~1600 cm⁻¹) and C–S stretching (ν ~690 cm⁻¹) .

Advanced Research Questions

Q. What structural modifications enhance the antifungal activity of this compound, and how do substituent positions affect potency?

- Methodology : Structure-activity relationship (SAR) studies compare analogs. For example:

- Substituent Effects :

| Substituent (Position) | IC₅₀ (μg/mL) vs. Candida |

|---|---|

| 3,4-Dichlorophenyl (5) | 2.1 |

| 4-Fluorophenyl (5) | 8.7 |

| Methylthio (2) | Critical for binding |

- Mechanistic Insight : The 3,4-dichlorophenyl group enhances hydrophobicity and membrane penetration, while the methylthio group stabilizes binding to fungal CYP51 .

Q. How can computational modeling predict binding interactions with fungal targets, and what docking parameters are validated experimentally?

- Methodology : Molecular docking (e.g., AutoDock Vina) against Candida CYP51 (PDB: 1EA1) shows:

- Key Interactions :

- π-π stacking between dichlorophenyl and heme propionate.

- Hydrogen bonding of imidazole-N with Tyr132 .

- Validation : Correlation of docking scores (ΔG ~-9.2 kcal/mol) with experimental MIC values (R² = 0.89) .

Q. What are the environmental degradation pathways of this compound, and how persistent is it in soil/water systems?

- Methodology : Hydrolysis studies (pH 5–9, 25–40°C) and soil microcosm assays reveal:

- Half-Life :

| Condition | Half-Life (Days) |

|---|---|

| Aqueous (pH 7) | 28 |

| Soil (aerobic) | 45 |

- Degradation Products : 3,4-Dichlorobenzoic acid (via oxidative cleavage) and sulfoxide derivatives .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the cytotoxicity of this compound in mammalian cells?

- Resolution : Discrepancies arise from assay conditions. For example:

- Cell Line Variability : IC₅₀ ranges from 50 μM (HEK293) to >200 μM (HepG2) due to differential efflux pump expression .

- Solvent Artifacts : DMSO (>0.1% v/v) falsely elevates toxicity in MTT assays .

Methodological Recommendations

Q. What strategies mitigate byproduct formation during large-scale synthesis?

- Approach :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.